molecular formula C7H5ClN2S B128024 2-Amino-4-chlorobenzothiazole CAS No. 19952-47-7

2-Amino-4-chlorobenzothiazole

Cat. No. B128024
CAS RN: 19952-47-7
M. Wt: 184.65 g/mol
InChI Key: OEQQFQXMCPMEIH-UHFFFAOYSA-N
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Patent
US04563533

Procedure details

210 Parts of sulfuryl chloride were added within about 2 hours at a temperature of 35°-40° C. to a stirred mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene and 11 parts of sodium carbonate. The gas development being terminated, 250 parts of water were added, the solvent mixture was distilled off with steam, and the remaining aqueous phase was combined with 500 parts of 30% hydrochloric acid. Filtration from the undissolved matter was carried out at about 90° C., the filtrate was cooled to about 20° C., and the free amine was precipitated from the 2-amino-4-chlorobenzothiazole dissolved as hydrochloride by adding excess sodium hydroxide solution until a final pH of 8.5-9.0 was adjusted. The product was suction-filtered, washed to neutral with water, and dried. 170 Parts of 2-amino-4-chlorobenzothiazole having a melting point of 199°-200° C. (92.4% of th.) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
186.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)(=O)=O.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14]([NH2:16])=[S:15].C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>ClC1C=CC=CC=1>[NH2:16][C:14]1[S:15][C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([Cl:6])[C:8]=2[N:13]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
186.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The gas development being terminated
ADDITION
Type
ADDITION
Details
250 parts of water were added
DISTILLATION
Type
DISTILLATION
Details
the solvent mixture was distilled off with steam
FILTRATION
Type
FILTRATION
Details
Filtration from the undissolved matter
CUSTOM
Type
CUSTOM
Details
was carried out at about 90° C.
CUSTOM
Type
CUSTOM
Details
the free amine was precipitated from the 2-amino-4-chlorobenzothiazole
DISSOLUTION
Type
DISSOLUTION
Details
dissolved as hydrochloride
ADDITION
Type
ADDITION
Details
by adding excess sodium hydroxide solution until a final pH of 8.5-9.0
FILTRATION
Type
FILTRATION
Details
The product was suction-filtered
WASH
Type
WASH
Details
washed to neutral with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C(=CC=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.